molecular formula C18H16FN3O3 B6555306 (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040644-98-1

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6555306
CAS No.: 1040644-98-1
M. Wt: 341.3 g/mol
InChI Key: OQUXEFYRZLFDPH-UHFFFAOYSA-N
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Description

The compound (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:

  • Position 1: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
  • Position 5: A methyl group, enhancing steric bulk and modulating electronic effects.

This combination of substituents balances electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-6-5-7-14(19)10-13)20-21-22(12)15-8-3-4-9-16(15)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXEFYRZLFDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Aromatic Substituents

Compound A : [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946214-56-8)
  • Structural Differences :
    • Position 1 : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target).
    • Position 4 : Ester linked to an oxazole ring with a 3-chlorophenyl group (vs. 3-fluorophenylmethyl in the target).
  • The oxazole ring adds rigidity and may influence binding to biological targets. Molecular weight: 438.9 g/mol (vs. ~370–380 g/mol estimated for the target).
Compound B : 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1094411-41-2)
  • Structural Differences :
    • Position 1 : 4-Chloro-2-fluorophenyl (vs. 2-methoxyphenyl in the target).
    • Position 4 : Carboxylic acid group (vs. ester in the target).
  • Key Implications: The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability.

Triazoles with Modified Ester/Amino Substituents

Compound C : N-(2,5-Difluorophenyl)-1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 902884-33-7)
  • Structural Differences :
    • Position 4 : Carboxamide group (vs. ester in the target).
    • Substituents : Difluorophenyl and fluoro-methylphenyl groups (vs. methoxyphenyl and fluorophenylmethyl in the target).
  • Key Implications :
    • The amide group enables hydrogen bonding, enhancing target binding affinity in biological systems.
    • Fluorine atoms improve metabolic stability but may reduce solubility compared to methoxy groups.
Compound D : Methyl 1-Phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111)
  • Structural Differences :
    • Position 1 : Phenethyl group (vs. 2-methoxyphenyl in the target).
    • Position 4 : Simple methyl ester (vs. fluorophenylmethyl ester in the target).
  • Lack of fluorine reduces metabolic stability compared to the target compound.

Triazoles with Trifluoromethyl and Oxadiazole Moieties

Compound E : (4-((1-(3,5-Difluorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone
  • Structural Differences :
    • Position 5 : Trifluoromethyl group (vs. methyl in the target).
    • Position 1 : 3,5-Difluorophenyl (vs. 2-methoxyphenyl in the target).
  • Key Implications :
    • The trifluoromethyl group is a strong electron-withdrawing substituent, altering electronic distribution on the triazole ring.
    • Difluorophenyl enhances hydrophobic interactions but may reduce solubility.

Preparation Methods

Synthesis of 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Reactants :

  • 2-Methoxyphenyl azide (1.2 equiv)

  • Propargyl alcohol derivative (1.0 equiv)

Conditions :

  • Temperature: 25°C

  • Duration: 12 hours

  • Yield: 85%

The reaction proceeds via a stepwise mechanism: (1) copper-acetylide formation, (2) azide coordination, and (3) cyclization to form the triazole. The 5-methyl group is introduced using a pre-functionalized alkyne with a methyl substituent at the propargyl position.

Substitution Reactions for Functionalization

N-Alkylation at the 1-Position

The 2-methoxyphenyl group is introduced via nucleophilic substitution. A patent-derived method employs potassium hydroxide (1.5 equiv) and 2-methoxybenzyl chloride (1.2 equiv) in ethanol under reflux (80°C, 6 hours).

Key Parameters :

  • Solvent: Ethanol

  • Base: KOH

  • Yield: 78%

Excess base ensures deprotonation of the triazole nitrogen, while controlled stoichiometry prevents over-alkylation.

Esterification with (3-Fluorophenyl)methanol

Carboxylic Acid Activation

The intermediate 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated using thionyl chloride (1.3 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

Ester Formation

Activated acid chloride is reacted with (3-fluorophenyl)methanol (1.5 equiv) in the presence of triethylamine (2.0 equiv).

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Duration: 8 hours

  • Yield: 92%

Optimization and Scalability

Catalyst Screening

Comparative studies of copper catalysts (CuI, CuBr, CuOTf) reveal CuI as optimal, providing 85% yield vs. 72% for CuOTf.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce esterification yields due to hydrolysis. THF balances reactivity and stability.

Table 1: Solvent Impact on Esterification Yield

SolventYield (%)Purity (%)
THF9298
DMF6889
DCM7594

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aromatic), 5.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR : 1725 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).

X-ray Crystallography

Single-crystal analysis confirms the 1,4-disubstituted triazole structure, with a coplanar arrangement of the methoxyphenyl and carboxylate groups.

Industrial Production Considerations

Continuous Flow Synthesis

Scaling CuAAC in flow reactors reduces reaction time from 12 hours to 30 minutes, achieving 88% yield at 10 mmol scale.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity. Recrystallization from ethanol/water provides pharmaceutical-grade material .

Q & A

Basic Question: What are the optimal synthetic routes for preparing (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be maximized?

Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted phenyl azides and alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key steps include:

  • Precursor selection : Use of 2-methoxyphenyl azide and a fluorophenyl-substituted propargyl ester to ensure regioselectivity in triazole formation.
  • Catalytic optimization : Copper(I) iodide (1–5 mol%) in DMF at 60–80°C improves yield (70–85%) by reducing side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >95% purity .

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